molecular formula C14H22N2O2 B3266839 tert-butyl N-(3-amino-2-phenylpropyl)carbamate CAS No. 437708-57-1

tert-butyl N-(3-amino-2-phenylpropyl)carbamate

Cat. No.: B3266839
CAS No.: 437708-57-1
M. Wt: 250.34 g/mol
InChI Key: AAOSGEAIEZTGKP-UHFFFAOYSA-N
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Description

tert-butyl N-(3-amino-2-phenylpropyl)carbamate: is a chemical compound with the molecular formula C14H22N2O2. It is a derivative of carbamate, which is commonly used as a protecting group for amines in organic synthesis. This compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-2-phenylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-2-phenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is obtained in high yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using standard techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-(3-amino-2-phenylpropyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the carbamate.

    Reduction: Corresponding amines.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry: tert-butyl N-(3-amino-2-phenylpropyl)carbamate is widely used as a protecting group for amines in peptide synthesis. It allows for the selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity. It serves as a model compound for investigating the interactions between carbamates and biological molecules.

Medicine: this compound has potential applications in drug development. Its stability and ease of removal make it an attractive candidate for use in prodrug strategies, where the compound is used to deliver active pharmaceutical ingredients in a controlled manner.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to protect amine groups during chemical reactions makes it valuable in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-2-phenylpropyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during chemical synthesis. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine and allowing it to participate in subsequent reactions.

Comparison with Similar Compounds

  • tert-butyl N-(3-bromopropyl)carbamate
  • tert-butyl N-(2-phenylethyl)carbamate
  • tert-butyl N-(4-aminobutyl)carbamate

Comparison: tert-butyl N-(3-amino-2-phenylpropyl)carbamate is unique due to its specific structure, which includes a phenyl group and a tert-butyl carbamate protecting group. This combination provides a balance of stability and reactivity, making it particularly useful in synthetic chemistry. In comparison, other similar compounds may lack the phenyl group or have different alkyl chains, resulting in variations in their chemical properties and applications.

Properties

IUPAC Name

tert-butyl N-(3-amino-2-phenylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(9-15)11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOSGEAIEZTGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(3-amino-2-phenylpropyl)carbamate
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tert-butyl N-(3-amino-2-phenylpropyl)carbamate
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tert-butyl N-(3-amino-2-phenylpropyl)carbamate
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tert-butyl N-(3-amino-2-phenylpropyl)carbamate
Reactant of Route 6
tert-butyl N-(3-amino-2-phenylpropyl)carbamate

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